1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and an ethanamine group at the 3-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 3-ethyloxazole in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed:
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Oxazoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the oxazole ring and the ethanamine group, which can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
- 1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine
- (5-Methyl-1,3-oxazol-2-yl)methylamine
- 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
Comparison: 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3 |
InChI Key |
PZMKMNJNRMTSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.